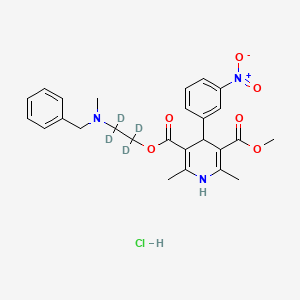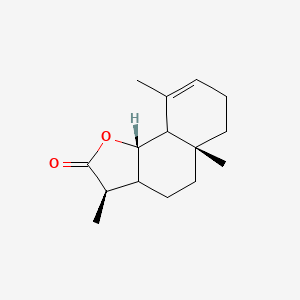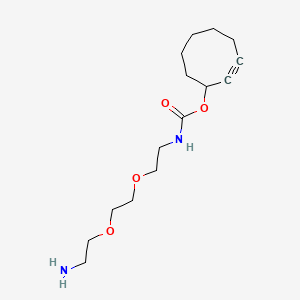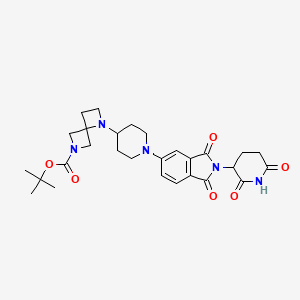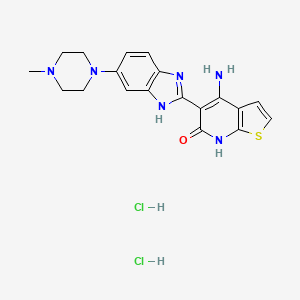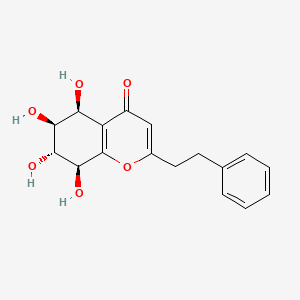
6-Epiagarotetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Epiagarotetrol can be synthesized through various chemical reactions, although specific synthetic routes and reaction conditions are not widely documented. The compound is primarily extracted from natural sources, specifically from Aquilaria sinensis .
Industrial Production Methods
Industrial production of this compound involves the extraction from Aquilaria sinensis. The extraction process typically includes solvent extraction, followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Epiagarotetrol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
6-Epiagarotetrol has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies and analyses.
Industry: This compound is used in the development of neuroprotective agents and other pharmaceutical products.
Mechanism of Action
6-Epiagarotetrol exerts its neuroprotective effects by protecting cells from corticosterone-induced damage . The exact molecular targets and pathways involved in its mechanism of action are still under investigation. it is believed to interact with specific cellular pathways that regulate cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Agarotetrol: Another compound derived from Aquilaria sinensis with similar neuroprotective properties.
Aquilarin: A related compound with potential neuroprotective effects.
Aquilarone: Another derivative from Aquilaria sinensis with similar biological activities.
Uniqueness
6-Epiagarotetrol is unique due to its specific neuroprotective effects and its ability to protect PC12 cells from corticosterone-induced damage . Its distinct molecular structure and biological activity set it apart from other similar compounds.
Properties
Molecular Formula |
C17H18O6 |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
(5S,6S,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14-,15+,16-/m0/s1 |
InChI Key |
CWMIROLCTHMEEO-JONQDZQNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@H]([C@H]3O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


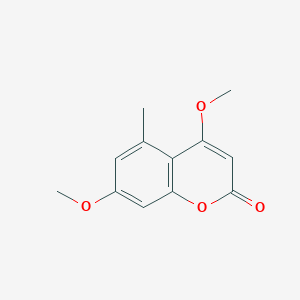
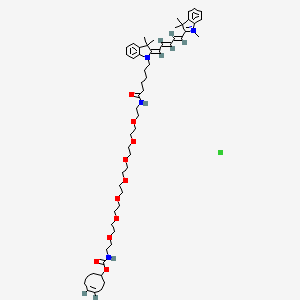
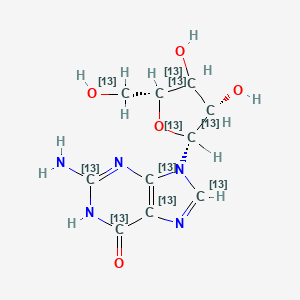
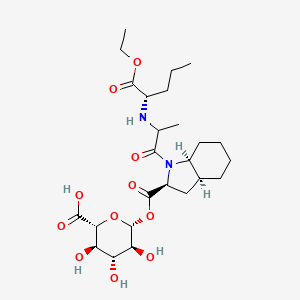
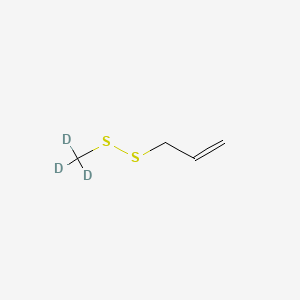
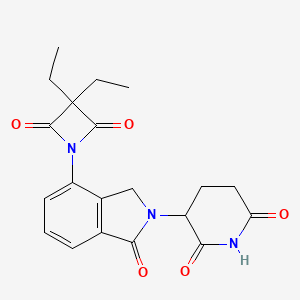
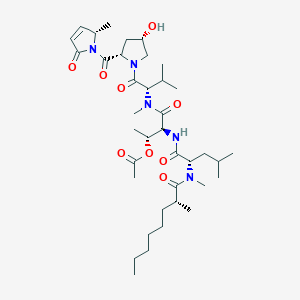
![1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone](/img/structure/B12374169.png)

